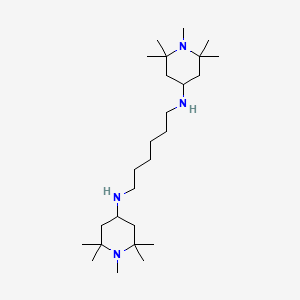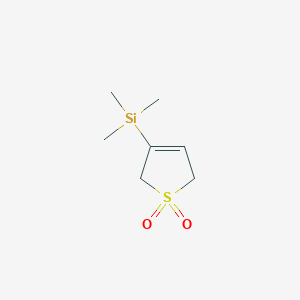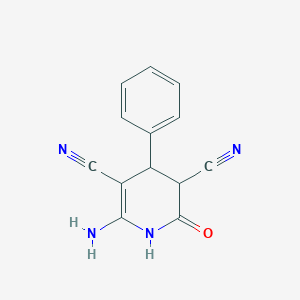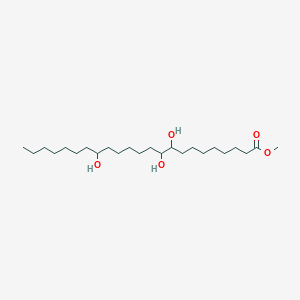
2(1H)-Pyrimidinone, 4-(2-(2-hydroxyethyl)hydrazino)-1-(beta-D-ribofuranosyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(1H)-Pyrimidinone, 4-(2-(2-hydroxyethyl)hydrazino)-1-(beta-D-ribofuranosyl)- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its pyrimidinone core, which is substituted with a hydrazino group and a ribofuranosyl moiety. The presence of these functional groups imparts unique chemical and biological properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyrimidinone, 4-(2-(2-hydroxyethyl)hydrazino)-1-(beta-D-ribofuranosyl)- typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyrimidinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Hydrazino Group: This step involves the reaction of the pyrimidinone core with hydrazine derivatives under controlled conditions.
Attachment of the Ribofuranosyl Moiety: This is usually done through glycosylation reactions, where the ribofuranosyl group is introduced using glycosyl donors in the presence of catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
2(1H)-Pyrimidinone, 4-(2-(2-hydroxyethyl)hydrazino)-1-(beta-D-ribofuranosyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound.
科学的研究の応用
2(1H)-Pyrimidinone, 4-(2-(2-hydroxyethyl)hydrazino)-1-(beta-D-ribofuranosyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2(1H)-Pyrimidinone, 4-(2-(2-hydroxyethyl)hydrazino)-1-(beta-D-ribofuranosyl)- involves its interaction with specific molecular targets and pathways. The hydrazino group can form covalent bonds with biological molecules, leading to the modulation of their activity. The ribofuranosyl moiety may facilitate the compound’s uptake and distribution within biological systems.
類似化合物との比較
Similar Compounds
- 2-[2-Hydroxyethyl]-9-[beta-D-ribofuranosyl]hypoxanthine
- Inosine, 2-(2-hydroxyethyl)-
Uniqueness
Compared to similar compounds, 2(1H)-Pyrimidinone, 4-(2-(2-hydroxyethyl)hydrazino)-1-(beta-D-ribofuranosyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
100997-67-9 |
|---|---|
分子式 |
C11H18N4O6 |
分子量 |
302.28 g/mol |
IUPAC名 |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-[2-(2-hydroxyethyl)hydrazinyl]pyrimidin-2-one |
InChI |
InChI=1S/C11H18N4O6/c16-4-2-12-14-7-1-3-15(11(20)13-7)10-9(19)8(18)6(5-17)21-10/h1,3,6,8-10,12,16-19H,2,4-5H2,(H,13,14,20)/t6-,8-,9-,10-/m1/s1 |
InChIキー |
QTKLVTRCNNUTBB-PEBGCTIMSA-N |
異性体SMILES |
C1=CN(C(=O)N=C1NNCCO)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
正規SMILES |
C1=CN(C(=O)N=C1NNCCO)C2C(C(C(O2)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,4'-Bis{4-[(oxan-2-yl)oxy]butyl}-2,2'-bipyridine](/img/structure/B14341012.png)




![N-{[(4-Chloronaphthalen-1-yl)sulfanyl]methyl}-N-ethylethanamine](/img/structure/B14341040.png)
![Acetic acid--1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-diol (2/1)](/img/structure/B14341042.png)




![6-[5-(6-Phenylhexanoyl)thiophen-2-yl]hexanoic acid](/img/structure/B14341088.png)

phosphane](/img/structure/B14341099.png)
